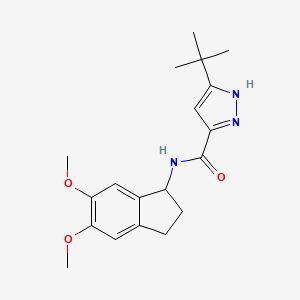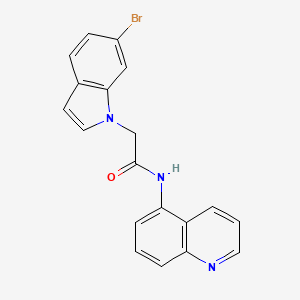![molecular formula C26H26N2O6 B11008271 N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11008271.png)
N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-(1H-INDOL-3-YL)-2-({2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]ACETYL}AMINO)PROPANOIC ACID is a complex organic compound with a unique structure that combines an indole moiety with a chromenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(1H-INDOL-3-YL)-2-({2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]ACETYL}AMINO)PROPANOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Synthesis of the Chromenyl Group: The chromenyl group can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Coupling of the Indole and Chromenyl Groups: This step involves the formation of an amide bond between the indole and chromenyl intermediates, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
化学反应分析
Types of Reactions
(2S)-3-(1H-INDOL-3-YL)-2-({2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]ACETYL}AMINO)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl groups in the chromenyl moiety can be reduced to alcohols.
Substitution: The indole nitrogen can undergo N-alkylation or N-acylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the chromenyl moiety.
Substitution: N-alkyl or N-acyl derivatives of the indole moiety.
科学研究应用
(2S)-3-(1H-INDOL-3-YL)-2-({2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]ACETYL}AMINO)PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of (2S)-3-(1H-INDOL-3-YL)-2-({2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]ACETYL}AMINO)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The chromenyl group may contribute to the compound’s overall biological activity by interacting with different cellular pathways.
相似化合物的比较
Similar Compounds
Indole-3-carboxylic acid: Shares the indole moiety but lacks the chromenyl group.
Chromen-2-one derivatives: Contain the chromenyl group but lack the indole moiety.
Uniqueness
(2S)-3-(1H-INDOL-3-YL)-2-({2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]ACETYL}AMINO)PROPANOIC ACID is unique due to its combination of both indole and chromenyl groups, which may result in synergistic effects and enhanced biological activity compared to compounds containing only one of these moieties.
属性
分子式 |
C26H26N2O6 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC 名称 |
(2S)-3-(1H-indol-3-yl)-2-[[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C26H26N2O6/c1-3-6-16-12-24(30)34-22-10-15(2)9-21(25(16)22)33-14-23(29)28-20(26(31)32)11-17-13-27-19-8-5-4-7-18(17)19/h4-5,7-10,12-13,20,27H,3,6,11,14H2,1-2H3,(H,28,29)(H,31,32)/t20-/m0/s1 |
InChI 键 |
MYKJUCLXXDOUIN-FQEVSTJZSA-N |
手性 SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
规范 SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-cyclohexyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11008188.png)
![7-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethoxy}-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11008192.png)
![2'-cyclohexyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11008200.png)
![3-(1,3-benzodioxol-5-yl)-2-methyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11008207.png)
![N-(1H-benzimidazol-2-ylmethyl)-2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11008208.png)


![2-(6-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B11008221.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11008235.png)
![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11008243.png)
![N~4~-(2,4-dimethoxyphenyl)-N~3~-{(2S)-1-[(2,4-dimethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}pyridine-3,4-dicarboxamide](/img/structure/B11008251.png)
![methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-(2-methoxy-2-oxoethyl)-1,3-thiazole-4-carboxylate](/img/structure/B11008260.png)


